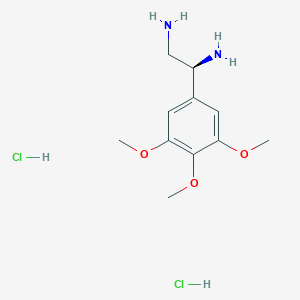![molecular formula C8H11ClN2O B13045370 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrrole and azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrole with perhydroazepine derivatives. This reaction is often catalyzed by para-toluene sulphonic acid (p-TsOH), which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, where the halogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]azepine: Another heterocyclic compound with a similar ring structure.
1,2-Diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines: Products of the reduction of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and applicability in various research fields.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H |
Clave InChI |
OPSFMQCHXUQWPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CN2)C(=O)NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)




![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)

![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)

![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
